Methyl 3-amino-3-cyclopropylbutanoate
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Overview
Description
Methyl 3-amino-3-cyclopropylbutanoate is an organic compound with the molecular formula C8H15NO2 It is a derivative of butanoic acid, featuring a cyclopropyl group and an amino group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-3-cyclopropylbutanoate typically involves the reaction of cyclopropylamine with methyl acrylate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a palladium complex, to facilitate the addition of the amino group to the acrylate. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-3-cyclopropylbutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 3-amino-3-cyclopropylbutanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-amino-3-cyclopropylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The amino group can form hydrogen bonds with target molecules, enhancing its activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative that exerts its biological effects.
Comparison with Similar Compounds
- Methyl 3-amino-3-cyclopropylpropanoate
- Methyl 3-amino-3-cyclopropylpentanoate
- Methyl 3-amino-3-cyclopropylhexanoate
Comparison: Methyl 3-amino-3-cyclopropylbutanoate is unique due to its specific chain length and the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications in research and industry.
Biological Activity
Methyl 3-amino-3-cyclopropylbutanoate is a compound of interest in various fields of biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclopropyl group, an amino group, and an ester functional group. Its molecular formula is C7H13NO2. The cyclopropyl moiety imparts distinctive steric and electronic properties that can influence the compound's biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. The amino group is capable of forming hydrogen bonds with target enzymes, enhancing binding affinity.
- Steric Effects : The cyclopropyl group introduces steric hindrance, which can affect the binding specificity and overall activity of the compound against biological targets .
- Hydrolysis : The ester linkage can undergo hydrolysis, releasing the active amino acid derivative that may exert physiological effects.
Biological Activity Overview
This compound has been studied for its potential applications in several areas:
- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties, particularly against viruses such as Hepatitis C, where similar compounds have shown efficacy as protease inhibitors .
- Neurotransmitter Modulation : As an amino acid derivative, it may act as a precursor or modulator for neurotransmitters, potentially influencing neurological pathways.
- Antimicrobial Properties : Research indicates that compounds with similar structures have demonstrated antimicrobial activity, suggesting potential for further exploration in this area .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and related compounds. Below are summarized findings from selected research:
Comparative Analysis
When compared to similar compounds such as methyl 4-amino-3-cyclopropylbutanoate and methyl 2-amino-4-cyclopropylbutanoate, this compound exhibits unique biological properties due to its specific chain length and functional groups. This uniqueness may offer distinct advantages in targeted drug design.
Compound Name | Unique Features | Potential Applications |
---|---|---|
This compound | Cyclopropyl group enhances binding properties | Antiviral, neurotransmitter modulation |
Methyl 4-amino-3-cyclopropylbutanoate | Hydrochloride salt form improves solubility | Organic synthesis |
Methyl 2-amino-4-cyclopropylbutanoate | Different chain length affects pharmacokinetics | Potential drug development |
Properties
IUPAC Name |
methyl 3-amino-3-cyclopropylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(9,6-3-4-6)5-7(10)11-2/h6H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVGMAKESFMVMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)(C1CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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